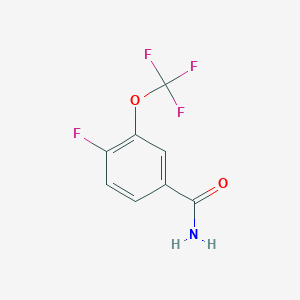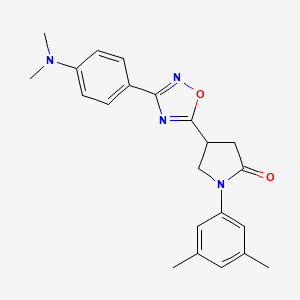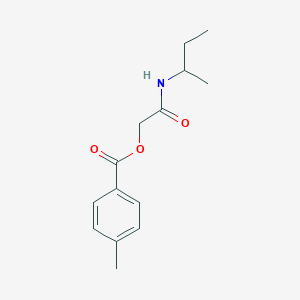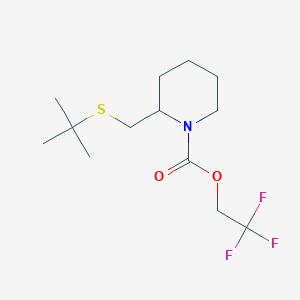
ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate, also known as J147, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to involve multiple targets. This compound has been shown to activate the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a key role in regulating oxidative stress and inflammation. This compound also activates the protein kinase C (PKC) pathway, which is involved in regulating synaptic plasticity and memory formation. Additionally, this compound has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress, reduce Aβ production, and enhance mitochondrial function. In vivo studies using animal models of Alzheimer's disease have also shown that this compound can improve cognitive function, reduce Aβ levels, and decrease neuroinflammation. This compound has also been shown to improve glucose metabolism and increase insulin sensitivity in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate is its ability to cross the blood-brain barrier, which makes it a promising candidate for treating neurodegenerative diseases. This compound has also been shown to have a good safety profile in animal studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the long-term effects of this compound treatment on cognitive function and neurodegeneration in animal models of Alzheimer's disease. Additionally, the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and Huntington's disease, should be explored. Finally, the development of this compound analogs with improved pharmacokinetic properties may lead to the development of more effective treatments for neurodegenerative diseases.
Métodos De Síntesis
Ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate was first synthesized by Schubert et al. in 2012 using a combinatorial approach. The compound was designed by combining structural features of curcumin and cyclohexyl-bisphenol A, both of which have been shown to have neuroprotective properties. The synthesis involves a multistep process, including the condensation of 3,4-dichlorobenzylamine with 2,5-dimethoxybenzaldehyde, followed by the reaction with ethyl acetoacetate and subsequent cyclization.
Aplicaciones Científicas De Investigación
Ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress, reduce amyloid-beta (Aβ) production, and enhance mitochondrial function. In vivo studies using animal models of Alzheimer's disease have also demonstrated that this compound can improve cognitive function, reduce Aβ levels, and decrease neuroinflammation.
Propiedades
IUPAC Name |
ethyl 4-[(3,4-dichlorophenyl)methyl]-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO3/c1-2-27-21(26)19-15(10-13-8-9-16(22)17(23)11-13)18(12-25)24-20(19)14-6-4-3-5-7-14/h3-9,11-12,24H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSPITAXGZQYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1CC2=CC(=C(C=C2)Cl)Cl)C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



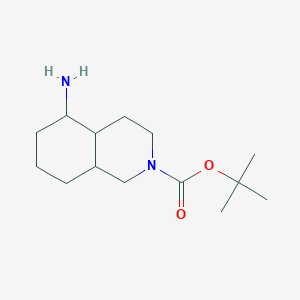

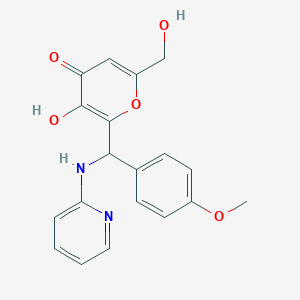
![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2916904.png)
![(1R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2916905.png)
